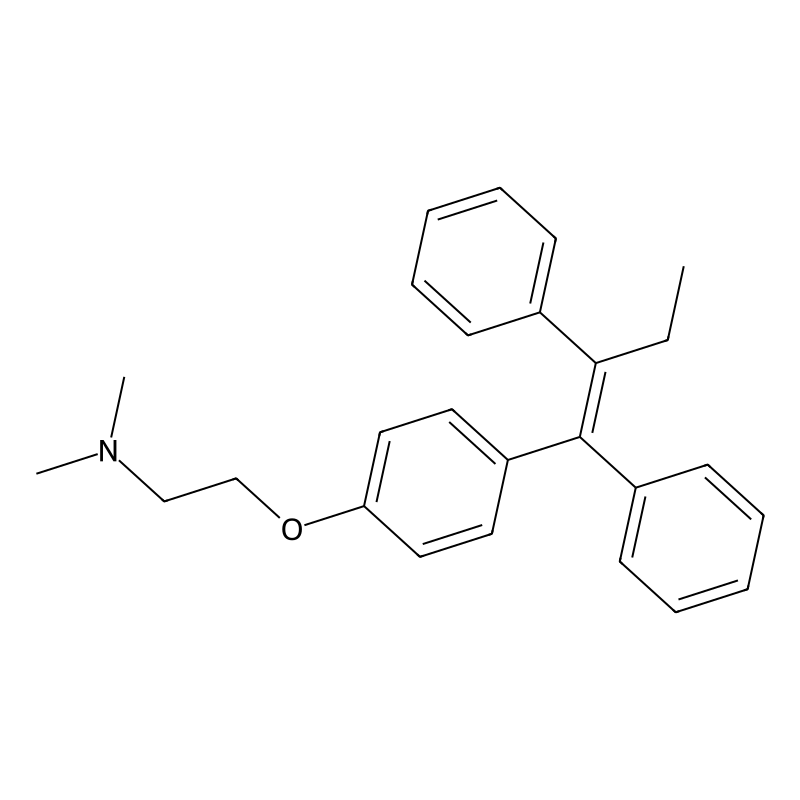

Tamoxifen

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1.02e-03 g/L

Synonyms

Canonical SMILES

Isomeric SMILES

Elucidating Breast Cancer Biology:

- Understanding Mechanisms of Action: Tamoxifen's ability to competitively bind to estrogen receptors and block their activity in breast cancer cells has been extensively studied. This research helps scientists understand how estrogen signaling promotes tumor growth and how tamoxifen disrupts this process. Studies have shown that tamoxifen also exerts anti-tumor effects through various other mechanisms, including inducing cell death, inhibiting proliferation, and promoting differentiation. [Source: ]

- Identifying Resistance Mechanisms: Despite its effectiveness, tamoxifen resistance remains a major challenge in breast cancer therapy. Research on tamoxifen-resistant models has shed light on the complex mechanisms involved, such as mutations in the estrogen receptor gene, altered signaling pathways, and increased drug efflux. This knowledge is crucial for developing strategies to overcome resistance and improve treatment outcomes. [Source: ]

- Predicting Treatment Response: Studies are exploring the use of biomarkers to predict which patients are more likely to benefit from tamoxifen therapy. This personalized approach could optimize treatment strategies and avoid unnecessary side effects for patients unlikely to respond. [Source: ]

Exploring Potential Beyond Breast Cancer:

- Chemoprevention in Other Cancers: Research is evaluating the potential of tamoxifen for preventing other estrogen-sensitive cancers, such as endometrial cancer and ovarian cancer. Early-stage studies have shown promising results, suggesting that tamoxifen could be a valuable tool for high-risk individuals. [Source: ]

- Neurodegenerative Diseases: Intriguingly, studies have investigated tamoxifen's potential role in neurodegenerative diseases like Alzheimer's disease and Parkinson's disease. While the mechanisms are still under investigation, some evidence suggests it might protect neurons and improve cognitive function. [Source: ]

- Metabolic Disorders: Emerging research explores the possibility of tamoxifen influencing metabolic processes and potentially impacting conditions like obesity and type 2 diabetes. [Source: ]

Advancing Drug Development and Discovery:

- Developing New SERMs: Insights gained from tamoxifen research have informed the development of newer and more targeted SERMs with improved efficacy and reduced side effects. These novel agents are being explored for various applications, including breast cancer prevention and treatment, and other estrogen-related conditions. [Source: ]

- Drug Combination Strategies: Research on combining tamoxifen with other therapeutic agents, including chemotherapy, targeted therapies, and immunotherapy, aims to improve treatment outcomes and overcome resistance. Understanding tamoxifen's interactions with other drugs is crucial for optimizing treatment strategies. [Source: ]

- In silico Modeling and Drug Repurposing: Computational tools are utilized to predict the interactions of tamoxifen with various biological targets and identify potential repurposing opportunities for other diseases. This approach can accelerate drug discovery and development. [Source: ]

Tamoxifen is a selective estrogen receptor modulator (SERM) primarily used in the treatment and prevention of breast cancer. It functions by binding to estrogen receptors, thereby blocking the effects of estrogen in breast tissue, which is crucial for the growth of certain types of breast tumors. Tamoxifen is marketed under various brand names, including Nolvadex. It is particularly effective in hormone receptor-positive breast cancer, where it reduces the risk of recurrence and improves survival rates.

Tamoxifen acts as a SERM, meaning it can exhibit both estrogenic and antiestrogenic effects depending on the tissue []. In breast tissue, tamoxifen competitively binds to estrogen receptors, blocking the natural hormone estrogen from stimulating cancer cell growth []. This antiestrogenic effect helps prevent the recurrence and spread of hormone-receptor positive breast cancer.

Tamoxifen undergoes several metabolic transformations in the body, primarily through cytochrome P450 enzymes. Key reactions include:

- N-Demethylation: Tamoxifen is metabolized into N-desmethyltamoxifen by CYP3A4 and CYP3A5, which accounts for approximately 92% of its metabolism.

- 4-Hydroxylation: This reaction converts tamoxifen into 4-hydroxytamoxifen (afimoxifene), a potent active metabolite.

- Further Metabolism: N-desmethyltamoxifen can be further hydroxylated to form endoxifen (4-hydroxy-N-desmethyltamoxifen), which exhibits stronger estrogen receptor antagonism than tamoxifen itself .

The elimination half-life of tamoxifen ranges from 5 to 7 days, with metabolites like N-desmethyltamoxifen having a longer half-life of about 14 days .

Tamoxifen acts as an estrogen antagonist in breast tissue but can act as an agonist in other tissues, such as the uterus and bone. Its primary biological activities include:

- Inhibition of Tumor Growth: By blocking estrogen receptors in breast tissue, tamoxifen inhibits the proliferation of estrogen-dependent tumors.

- Bone Density Preservation: Tamoxifen has been shown to maintain bone density in postmenopausal women, making it beneficial for osteoporosis prevention .

- Potential Risks: While effective against breast cancer, tamoxifen also increases the risk of endometrial cancer and thromboembolic events .

The synthesis of tamoxifen has evolved over time, with several methods reported:

- Aldol Reaction and Friedel-Crafts Substitution: This method involves the aldol reaction of benzyl phenyl ketone with acetaldehyde followed by Friedel-Crafts substitution with anisole .

- Three-Component Coupling Reaction: A more recent approach utilizes a coupling reaction among aromatic aldehydes, cinnamyltrimethylsilane, and aromatic nucleophiles to produce tamoxifen efficiently .

- Carbolithiation and Cross-Coupling: This method employs diphenylacetylenes and cross-coupling techniques to synthesize tamoxifen with high atom economy and efficiency .

These synthetic pathways highlight advancements in reducing steps and improving yield while maintaining environmental considerations.

Tamoxifen is primarily used for:

- Breast Cancer Treatment: It is prescribed for both early-stage and metastatic hormone receptor-positive breast cancer.

- Preventive Therapy: Tamoxifen is also used in women at high risk of developing breast cancer due to family history or genetic predisposition.

- Off-Label Uses: Some studies suggest potential applications in other cancers and conditions influenced by estrogen .

Tamoxifen interacts with several medications and substances:

- Cytochrome P450 Inhibitors/Inducers: Drugs that affect CYP450 enzymes can alter tamoxifen metabolism, impacting its efficacy and safety profile.

- Anticoagulants: There may be increased risks of thromboembolic events when tamoxifen is used alongside anticoagulants.

- Hormonal Therapies: Co-administration with other hormonal therapies requires careful monitoring due to potential additive effects on estrogen receptor modulation .

Similar Compounds

Several compounds exhibit similar mechanisms or therapeutic uses as tamoxifen:

| Compound | Mechanism | Unique Features |

|---|---|---|

| Raloxifene | Selective Estrogen Receptor Modulator | Primarily used for osteoporosis; less risk of endometrial cancer. |

| Fulvestrant | Estrogen Receptor Antagonist | A pure antagonist; used for advanced breast cancer resistant to other therapies. |

| Toremifene | Selective Estrogen Receptor Modulator | Similar action to tamoxifen but with different side effect profiles. |

| Anastrozole | Aromatase Inhibitor | Works by reducing estrogen production rather than blocking receptors. |

| Letrozole | Aromatase Inhibitor | Similar to anastrozole; used for hormone-sensitive breast cancers. |

Tamoxifen's uniqueness lies in its dual action as both an antagonist and agonist depending on the tissue type, which differentiates it from other SERMs and aromatase inhibitors.

Cytochrome P450-Mediated Metabolism

Tamoxifen undergoes extensive biotransformation through the cytochrome P450 enzyme system, representing one of the most complex metabolic pathways among pharmaceutical compounds [4]. The primary metabolic transformation occurs through two distinct pathways: N-demethylation and 4-hydroxylation, both of which ultimately lead to the formation of endoxifen, the most pharmacologically active metabolite [4] [5].

The N-demethylation pathway accounts for approximately ninety-two percent of tamoxifen metabolism and is primarily catalyzed by cytochrome P450 3A4 and cytochrome P450 3A5 [4]. This pathway converts tamoxifen to N-desmethyltamoxifen, which serves as the major circulating metabolite [4]. N-desmethyltamoxifen subsequently undergoes hydroxylation by cytochrome P450 2D6 to form endoxifen, the principal active metabolite responsible for tamoxifen's therapeutic efficacy [1] [3].

The 4-hydroxylation pathway, while contributing only seven percent to overall tamoxifen metabolism, produces 4-hydroxytamoxifen through direct hydroxylation by cytochrome P450 2D6 [4]. Although 4-hydroxytamoxifen demonstrates thirty to one hundred-fold greater antiestrogenic potency compared to tamoxifen, its plasma concentrations remain significantly lower than those of endoxifen [4] [5].

Table 1: Major Tamoxifen Metabolites and Enzymatic Pathways

| Metabolite | Primary Enzyme | Secondary Enzymes | Contribution to Metabolism | Activity Level |

|---|---|---|---|---|

| N-desmethyltamoxifen | cytochrome P450 3A4, cytochrome P450 3A5 | cytochrome P450 2D6, cytochrome P450 1A1, cytochrome P450 1A2, cytochrome P450 2C9, cytochrome P450 2C19, cytochrome P450 1B1 | ~92% | Weak |

| 4-hydroxytamoxifen | cytochrome P450 2D6 | Multiple cytochrome P450s | ~7% | High (30-100x tamoxifen) |

| Endoxifen (4-hydroxy-N-desmethyltamoxifen) | cytochrome P450 2D6 | cytochrome P450 3A4 (from 4-hydroxytamoxifen) | Secondary metabolite | High (30-100x tamoxifen) |

| N,N-didesmethyltamoxifen | cytochrome P450 3A4, cytochrome P450 3A5 | Secondary metabolite | Weak | |

| Norendoxifen | cytochrome P450 2D6 | cytochrome P450 3A4 (N-demethylation) | Tertiary metabolite | Active |

| Tamoxifen-N-oxide | flavin monooxygenase 1, flavin monooxygenase 3 | Minor pathway | Inactive/storage | |

| α-hydroxytamoxifen | Multiple cytochrome P450s | Multiple cytochrome P450s | Minor pathway | Inactive |

Cytochrome P450 2D6 emerges as the rate-limiting enzyme in endoxifen formation, responsible for the conversion of N-desmethyltamoxifen to endoxifen [1] [3]. This enzyme also catalyzes the formation of 4-hydroxytamoxifen directly from tamoxifen and contributes to the production of norendoxifen through further demethylation processes [4].

Additional cytochrome P450 enzymes contribute to tamoxifen metabolism through secondary pathways [9] [13]. Cytochrome P450 2C9 participates in the formation of both N-desmethyltamoxifen and 4-hydroxytamoxifen, while cytochrome P450 2C19 demonstrates variable involvement in metabolite formation [10] [13]. Cytochrome P450 1A1, cytochrome P450 1A2, and cytochrome P450 1B1 also contribute to N-demethylation reactions, though to a lesser extent [21].

The flavin monooxygenase pathway represents an alternative metabolic route, with flavin monooxygenase 1 and flavin monooxygenase 3 catalyzing the N-oxidation of tamoxifen to tamoxifen-N-oxide [25]. This metabolite can be subsequently reduced back to tamoxifen by various cytochrome P450 enzymes, including cytochrome P450 1A1, cytochrome P450 2A6, and cytochrome P450 3A4, potentially creating a metabolic cycling mechanism [25].

Phase II conjugation reactions further modify tamoxifen metabolites through sulfation and glucuronidation pathways [20]. Sulfotransferase 1A1 serves as the primary enzyme responsible for sulfate conjugation of 4-hydroxytamoxifen and endoxifen, leading to their inactivation and elimination [20]. The UDP-glucuronosyltransferase family, including UDP-glucuronosyltransferase 1A4, UDP-glucuronosyltransferase 1A8, UDP-glucuronosyltransferase 1A10, UDP-glucuronosyltransferase 2B7, and UDP-glucuronosyltransferase 2B15, catalyzes glucuronidation reactions that facilitate metabolite clearance [20] [12].

Genetic Polymorphisms Affecting Metabolic Efficiency

Genetic polymorphisms in drug-metabolizing enzymes significantly influence tamoxifen biotransformation efficiency, with cytochrome P450 2D6 genetic variation having the most profound impact on metabolite formation [1] [3] [7]. The cytochrome P450 2D6 gene, located on chromosome 22q13.2, exhibits extensive polymorphism with approximately one hundred fifty single nucleotide polymorphisms and one hundred allelic variants described [3].

Table 2: cytochrome P450 2D6 Genetic Polymorphisms and Clinical Impact

| Allele | Activity Level | Activity Score | Population Frequency Caucasian | Population Frequency Asian | Clinical Impact |

|---|---|---|---|---|---|

| cytochrome P450 2D6*1 | Normal | 1.0 | Common | Common | Normal endoxifen production |

| cytochrome P450 2D6*4 | Non-functional | 0.0 | 12-21% | Rare (<1%) | Severely reduced endoxifen |

| cytochrome P450 2D6*10 | Reduced | 0.5 | Rare | 50-70% | Moderately reduced endoxifen |

| cytochrome P450 2D6*5 (gene deletion) | Non-functional | 0.0 | 2-7% | Rare | No endoxifen production |

| cytochrome P450 2D6*6 | Non-functional | 0.0 | 1% | Rare | No endoxifen production |

| cytochrome P450 2D6*17 | Reduced | 0.5 | Rare | Rare | Reduced endoxifen |

| cytochrome P450 2D6*41 | Reduced | 0.5 | 8-10% | Variable | Reduced endoxifen |

| cytochrome P450 2D6 duplications | Increased | >1.0 | 1-2% | Rare | Increased endoxifen |

The cytochrome P450 2D64 allele represents the most common non-functional variant in Caucasian populations, occurring in twelve to twenty-one percent of individuals [7] [15]. Patients homozygous for this allele demonstrate significantly reduced endoxifen concentrations and impaired treatment outcomes [1] [7]. Conversely, the cytochrome P450 2D610 allele predominates in Asian populations, affecting fifty to seventy percent of individuals and resulting in intermediate metabolizer phenotypes [13] [15] [19].

The metabolic activity classification system categorizes individuals as poor metabolizers (activity score 0.0), intermediate metabolizers (activity score 0.5), normal metabolizers (activity score 1.0), or ultra-rapid metabolizers (activity score greater than 1.0) based on their genetic composition [3] [6]. Poor metabolizers, carrying two non-functional alleles, demonstrate minimal endoxifen formation, while ultra-rapid metabolizers with gene duplications exhibit enhanced metabolic capacity [3].

Research demonstrates that cytochrome P450 2D6 genotype explains thirty to fifty percent of interindividual variability in endoxifen concentrations [14] [16]. Patients with normal metabolizer phenotypes achieve median endoxifen concentrations of 31.5 nanomoles per liter, compared to 21.5 nanomoles per liter in intermediate metabolizers and 7.6 nanomoles per liter in poor metabolizers [14].

Polymorphisms in cytochrome P450 3A4 and cytochrome P450 3A5 contribute to a lesser extent to tamoxifen metabolism variability [8] [9]. The cytochrome P450 3A422 variant, present in five to seven percent of Caucasians, associates with decreased enzyme activity and elevated concentrations of tamoxifen, N-desmethyltamoxifen, and 4-hydroxytamoxifen [8]. The cytochrome P450 3A53 variant, which results in non-functional enzyme expression, shows conflicting associations with tamoxifen metabolite levels across different studies [8] [13].

Cytochrome P450 2C9 genetic variants, particularly cytochrome P450 2C92 and cytochrome P450 2C93, influence 4-hydroxytamoxifen clearance with forty-eight to forty-nine percent reduction in clearance rates compared to wild-type carriers [10]. However, their overall contribution to tamoxifen metabolism variability remains limited [13].

Cytochrome P450 2C19 polymorphisms demonstrate variable effects on tamoxifen metabolism [10] [13]. The cytochrome P450 2C19*17 variant associates with enhanced enzymatic activity and potentially improved clinical outcomes, while other variants show inconsistent relationships with metabolite concentrations [10].

Phase II enzyme polymorphisms also affect tamoxifen metabolism efficiency [12] [20]. Sulfotransferase 1A1 genetic variants influence the clearance rates of active metabolites, with certain polymorphisms associated with altered endoxifen and 4-hydroxytamoxifen concentrations [12]. UDP-glucuronosyltransferase 2B15 and UDP-glucuronosyltransferase 2B7 polymorphisms affect glucuronidation rates, potentially influencing metabolite elimination and treatment efficacy [12].

Table 3: Phase II Metabolizing Enzymes in Tamoxifen Biotransformation

| Enzyme Family | Substrate Specificity | Function | Clinical Relevance |

|---|---|---|---|

| sulfotransferase 1A1 | 4-hydroxytamoxifen, endoxifen | Sulfate conjugation/inactivation | High - major inactivation pathway |

| sulfotransferase 1A2 | 4-hydroxytamoxifen, endoxifen | Sulfate conjugation/inactivation | Moderate |

| sulfotransferase 2A1 | α-hydroxytamoxifen | Sulfate conjugation | Low |

| UDP-glucuronosyltransferase 1A4 | Tamoxifen, 4-hydroxytamoxifen (N-glucuronidation) | Glucuronide conjugation | Moderate |

| UDP-glucuronosyltransferase 1A8 | 4-hydroxytamoxifen, endoxifen (O-glucuronidation) | Glucuronide conjugation/inactivation | Moderate |

| UDP-glucuronosyltransferase 1A10 | 4-hydroxytamoxifen, endoxifen (O-glucuronidation) | Glucuronide conjugation/inactivation | Moderate |

| UDP-glucuronosyltransferase 2B7 | 4-hydroxytamoxifen, endoxifen (O-glucuronidation) | Glucuronide conjugation/inactivation | High - major clearance pathway |

| UDP-glucuronosyltransferase 2B15 | 4-hydroxytamoxifen, endoxifen (O-glucuronidation) | Glucuronide conjugation/inactivation | High - major clearance pathway |

Interindividual Variability in Metabolite Profiles

Tamoxifen metabolism exhibits substantial interindividual variability, with metabolite concentrations varying by several orders of magnitude among patients receiving identical doses [11] [14] [18]. Steady-state plasma concentrations demonstrate coefficients of variation ranging from twenty-five to sixty percent across different metabolites [27] [29].

Table 4: Steady-State Plasma Concentrations in Patients on 20mg Daily Tamoxifen

| Compound | Mean Concentration (ng/mL) | Range (ng/mL) | Coefficient of Variation | Therapeutic Threshold |

|---|---|---|---|---|

| Tamoxifen | 89-104 | 45-140 | 25-40% | Not established |

| N-desmethyltamoxifen | 184-187 | 74-260 | 40-42% | Not established |

| Endoxifen | 7.1-18.1 | 3.4-82.8 | 50-60% | 14-16 ng/mL (5.22-5.97 nmol/L) |

| 4-hydroxytamoxifen | 1.6-4.6 | 0.7-6.9 | 40-43% | Not established |

| N,N-didesmethyltamoxifen | Variable | Not specified | High | Not established |

Endoxifen concentrations demonstrate the highest variability among tamoxifen metabolites, with levels ranging from 3.4 to 82.8 nanograms per milliliter in patients receiving standard twenty milligram daily doses [14] [29]. This extensive variability directly correlates with cytochrome P450 2D6 metabolizer status, with poor metabolizers consistently achieving concentrations below therapeutic thresholds [14].

Multiple factors contribute to the observed interindividual variability in tamoxifen metabolism [14] [17]. Genetic factors, primarily cytochrome P450 2D6 polymorphisms, account for thirty to fifty percent of endoxifen concentration variability [14] [16]. Additional genetic contributors include cytochrome P450 3A4 polymorphisms explaining two to five percent of variability, and other enzyme variants contributing smaller proportions [8] [16].

Table 5: Factors Contributing to Interindividual Variability in Tamoxifen Metabolism

| Factor Category | Contribution to Variability | Primary Impact |

|---|---|---|

| Genetic - cytochrome P450 2D6 | 30-50% (endoxifen) | Endoxifen formation |

| Genetic - cytochrome P450 3A4 | 2-5% | N-desmethyltamoxifen formation |

| Genetic - cytochrome P450 3A5 | 1-3% | Minor pathway effects |

| Genetic - cytochrome P450 2C9 | 1-2% | 4-hydroxytamoxifen clearance |

| Genetic - cytochrome P450 2C19 | 1-2% | Variable effects |

| Genetic - sulfotransferase 1A1 | 1-3% | Active metabolite clearance |

| Genetic - UDP-glucuronosyltransferase 2B15 | 1-2% | Glucuronidation rates |

| Demographic - Age | 2-5% | Metabolism rate changes |

| Demographic - Body Mass Index | 3-7% | Distribution volume effects |

| Demographic - Ethnicity | 10-15% | Allele frequency differences |

| Clinical - Adherence | 15-20% | Effective dose received |

| Clinical - Co-medications | 5-15% | cytochrome P450 2D6 inhibition |

| Clinical - Menopausal status | 2-5% | Metabolism differences |

Demographic factors significantly influence metabolite profiles, with ethnicity representing a major source of variability due to differential allele frequencies across populations [15] [19]. Asian populations demonstrate markedly different cytochrome P450 2D6 allele distributions compared to Caucasians, with cytochrome P450 2D610 being the predominant variant rather than cytochrome P450 2D64 [15] [19]. This results in distinct metabolizer phenotype distributions and altered endoxifen formation patterns [6] [13].

Age effects on tamoxifen metabolism remain complex, with some studies suggesting decreased metabolic capacity in elderly patients [14] [17]. Body mass index influences metabolite concentrations through effects on drug distribution and hepatic metabolism, particularly affecting N-desmethyltamoxifen levels [6] [14].

Clinical factors contribute substantially to metabolite variability, with treatment adherence representing fifteen to twenty percent of concentration variation [14]. Non-adherence rates range from fifteen to seventy-two percent over five years of therapy, significantly impacting steady-state metabolite levels [14]. Co-administered medications, particularly selective serotonin reuptake inhibitors and other cytochrome P450 2D6 inhibitors, substantially reduce endoxifen formation [1] [28].

Analytical methodology introduces additional variability in reported metabolite concentrations [29]. Studies utilizing different liquid chromatography-tandem mass spectrometry methods demonstrate two to three-fold differences in measured endoxifen and 4-hydroxytamoxifen levels due to varying selectivity for metabolites with similar mass-to-charge ratios [29]. Highly selective methods report mean endoxifen concentrations of 7.1 to 14.5 nanograms per milliliter, while less selective assays yield concentrations of eighteen to fifty nanograms per milliliter [29].

Estrogen receptor alpha loss and alterations represent the most fundamental mechanism underlying tamoxifen resistance in breast cancer. The therapeutic efficacy of tamoxifen depends entirely on its ability to bind to and modulate estrogen receptor alpha function, making any disruption to this target a critical determinant of treatment failure [1].

Complete Estrogen Receptor Expression Loss

The most straightforward mechanism of tamoxifen resistance involves the complete loss of estrogen receptor alpha expression. Clinical studies demonstrate that more than 90% of estrogen receptor-negative and progesterone receptor-negative tumors fail to respond to antiestrogen therapy [1]. This primary resistance mechanism represents approximately 10-15% of treatment failures and occurs through multiple pathways, including epigenetic silencing, transcriptional downregulation, and post-translational modifications that destabilize the receptor protein [1].

Loss of estrogen receptor expression can occur through various mechanisms, including hypermethylation of the estrogen receptor promoter region, which leads to transcriptional silencing [1]. Additionally, growth factor signaling pathways, particularly those involving human epidermal growth factor receptor 2 and epidermal growth factor receptor, can downregulate estrogen receptor expression through activation of downstream kinases such as mitogen-activated protein kinase [1].

Estrogen Receptor Mutations

Somatic mutations in the estrogen receptor alpha gene represent a significant mechanism of acquired tamoxifen resistance, particularly in metastatic breast cancer. The most clinically relevant mutations occur at three key residues: leucine-536, tyrosine-537, and aspartate-538 [2] [3]. These mutations, located within or near the carboxy-terminal helix 12 of the hormone-binding domain, fundamentally alter receptor function and drug sensitivity.

The tyrosine-537 to serine mutation and the aspartate-538 to glycine mutation account for approximately 70% of all estrogen receptor mutations found in endocrine-resistant breast cancer [2]. These mutations confer constitutive estrogen receptor activity in the absence of estrogen by stabilizing the agonist conformation of the receptor [2]. Importantly, these mutant receptors demonstrate reduced affinity for both estrogen agonists and antagonists, including tamoxifen, while maintaining the ability to recruit coactivators and drive transcription [2].

The lysine-303 to arginine mutation, though less common, represents another significant alteration that enhances estrogen sensitivity by reducing the estrogen concentration required for receptor activation from 10^-9^ to 10^-12^ molar [4]. However, the overall frequency of functionally significant estrogen receptor mutations in primary breast tumors remains relatively low, estimated at approximately 1% of cases [4].

Estrogen Receptor Phosphorylation

Post-translational modifications of estrogen receptor alpha, particularly phosphorylation at specific serine residues, play crucial roles in modulating tamoxifen sensitivity. Phosphorylation at serine-305 by protein kinase A or p21-activated kinase-1 represents one of the most significant modifications affecting tamoxifen response [5] [6].

Phosphorylation of serine-305 induces conformational changes in estrogen receptor alpha that convert tamoxifen from an antagonist to an agonist [5]. This phosphorylation-induced conformational arrest alters the orientation between estrogen receptor alpha and steroid receptor coactivator-1, facilitating coactivator recruitment and RNA polymerase II binding in the presence of tamoxifen [5]. The mechanistic consequence is the activation of estrogen-responsive gene transcription despite tamoxifen treatment, effectively negating the therapeutic benefit of the drug [5].

Phosphorylation at serine-118 demonstrates a more complex relationship with tamoxifen resistance. While this modification can promote ligand-independent estrogen receptor activation, clinical studies reveal that serine-118 phosphorylation is associated with better differentiated tumors and improved prognosis in treatment-naive patients [6] [7]. However, elevated serine-118 phosphorylation has been observed in tumor biopsies from patients who relapsed following tamoxifen treatment, suggesting a context-dependent role in resistance development [7].

Growth Factor Receptor-Mediated Estrogen Receptor Loss

The crosstalk between growth factor signaling pathways and estrogen receptor expression represents a significant mechanism of tamoxifen resistance. Human epidermal growth factor receptor 2 overexpression, found in approximately 15-20% of breast cancers, correlates with reduced estrogen receptor levels and tamoxifen resistance [1]. This relationship occurs through multiple mechanisms, including direct transcriptional repression of estrogen receptor expression and enhanced receptor degradation.

Growth factor-mediated activation of downstream kinases, particularly mitogen-activated protein kinase and nuclear factor-kappa B, can suppress estrogen receptor expression through transcriptional mechanisms [1]. Additionally, growth factor signaling can promote estrogen receptor phosphorylation at sites that enhance proteasomal degradation, further reducing receptor levels and therapeutic efficacy [1].

Transforming Growth Factor-β Receptor Loss

Loss of transforming growth factor-beta receptor type 2 expression represents an independent mechanism of tamoxifen resistance that impacts estrogen receptor function. Clinical analysis of 564 breast cancer patients revealed that low transforming growth factor-beta receptor type 2 expression correlates with tamoxifen resistance and poor treatment outcomes [8]. This receptor loss impairs the crosstalk between transforming growth factor-beta and estrogen receptor signaling pathways, reducing tamoxifen-induced transcriptional activation and cell cycle arrest [8].

The loss of transforming growth factor-beta receptor type 2 affects estrogen receptor phosphorylation patterns and reduces the expression of multidrug resistance proteins such as ABCG2, which are normally upregulated in response to tamoxifen treatment [8]. This mechanism demonstrates how disruption of auxiliary signaling pathways can compromise estrogen receptor-mediated therapeutic responses even when the receptor itself remains functional.

Epigenetic Modifications in Resistance Development

Epigenetic alterations represent a major mechanism underlying tamoxifen resistance, involving heritable changes in gene expression that do not alter the underlying DNA sequence. These modifications include DNA methylation, histone modifications, and chromatin remodeling, all of which can significantly impact the expression of genes critical for tamoxifen sensitivity [9] [10].

DNA Methylation Patterns in Tamoxifen Resistance

Global DNA hypermethylation represents a characteristic feature of tamoxifen-resistant breast cancer cells. Comprehensive methylation profiling using the Illumina HumanMethylation450 BeadChip revealed that tamoxifen-resistant cell lines exhibit extensive hypermethylation compared to their sensitive counterparts [11] [12]. Specifically, tamoxifen-resistant cells demonstrated hypermethylation at 37,501 cytosine-guanine dinucleotide sites, with 707 sites showing decreased methylation following treatment with the DNA methyltransferase inhibitor 5-azacytidine [12].

The promoter regions of tumor suppressor genes are particularly susceptible to hypermethylation in tamoxifen-resistant cells. Key genes affected include nuclear receptor-interacting protein 1, human homolog of the Drosophila headcase, and mitochondrial fission protein 1 [11]. These genes exhibit both increased promoter cytosine-guanine island methylation and decreased messenger RNA expression in resistant cells, establishing a direct link between epigenetic silencing and resistance development [11].

The methylation patterns observed in tamoxifen-resistant cells affect multiple cellular pathways relevant to drug resistance, including cell signaling, adhesion, transcriptional regulation, differentiation, proliferation, and apoptosis [12]. Notably, the hypermethylation phenotype can be reversed using demethylating agents, suggesting that DNA methylation represents a therapeutically targetable mechanism of resistance [12].

Histone Modifications and Chromatin Remodeling

Histone modifications play crucial roles in regulating gene expression in tamoxifen-resistant breast cancer cells. Post-translational modifications of histone tails, including acetylation, methylation, phosphorylation, and ubiquitination, alter chromatin structure and accessibility to transcription factors [9].

Histone H3 lysine-4 and lysine-9 methylation levels are significantly elevated in tamoxifen-resistant cells compared to sensitive cells [13]. These modifications are catalyzed by specific histone methyltransferases, including lysine methyltransferase 2A and lysine methyltransferase 2C, which are upregulated in tamoxifen-resistant breast cancer cells [13]. Analysis of publicly available patient datasets revealed that lysine methyltransferase 2A and lysine methyltransferase 2C expression levels are significantly higher in patients who experience treatment failure compared to those who respond to therapy [13].

The functional significance of these histone modifications was demonstrated through small interfering RNA-mediated knockdown experiments. Depletion of lysine methyltransferase 2C enhanced tamoxifen-induced growth inhibition in resistant cells, indicating that these enzymes contribute directly to the resistance phenotype [13]. The mechanism involves altered chromatin accessibility and changes in the expression of estrogen receptor target genes [13].

Chromatin Remodeling Complexes

The bromodomain and extra-terminal protein family, including bromodomain-containing protein 3 and bromodomain-containing protein 4, represent critical regulators of estrogen receptor signaling in tamoxifen-resistant cells [14]. These proteins facilitate the recruitment of the histone H3 lysine-36 methyltransferase Wolf-Hirschhorn syndrome candidate 1 to the estrogen receptor alpha gene promoter, enhancing receptor expression and transcriptional activity [14].

The small-molecule bromodomain and extra-terminal protein inhibitor JQ1 effectively suppresses estrogen receptor signaling and inhibits the growth of tamoxifen-resistant breast cancer cells both in vitro and in vivo [14]. Combination therapy using JQ1 with the selective estrogen receptor degrader fulvestrant demonstrated enhanced antitumor efficacy in tamoxifen-resistant xenograft models, highlighting the therapeutic potential of targeting epigenetic regulators [14].

Histone Deacetylase Activity

Histone deacetylase overexpression represents another significant epigenetic mechanism of tamoxifen resistance. Histone deacetylase 3 expression is increased more than 10-fold in tamoxifen-resistant cells compared to sensitive cells [15]. This overexpression leads to chromatin compaction and transcriptional silencing of tumor suppressor genes and estrogen receptor-responsive genes [15].

The therapeutic relevance of histone deacetylase activity is demonstrated by the ability of histone deacetylase inhibitors such as trichostatin A to restore tamoxifen sensitivity in resistant cells [15]. Combined treatment with DNA methyltransferase inhibitors and histone deacetylase inhibitors can reactivate estrogen receptor expression and restore tamoxifen-induced cell death in resistant cells [15].

DNA Methyltransferase Activity

DNA methyltransferase overexpression contributes to the hypermethylation phenotype observed in tamoxifen-resistant cells. DNA methyltransferase 3A is significantly upregulated in resistant cells, leading to increased methylation of tumor suppressor gene promoters [15]. The promoters of DNA methyltransferases themselves are often demethylated in resistant cells, creating a positive feedback loop that maintains the hypermethylation phenotype [16].

The clinical relevance of DNA methyltransferase activity is supported by studies showing that DNA methyltransferase expression levels correlate with tamoxifen resistance in breast cancer patients [16]. Furthermore, combination therapy using DNA methyltransferase inhibitors with tamoxifen can overcome resistance by reactivating silenced tumor suppressor genes [16].

Tumor Microenvironment Contributions

The tumor microenvironment plays a crucial role in mediating tamoxifen resistance through complex interactions between cancer cells and surrounding stromal components. These interactions involve cancer-associated fibroblasts, extracellular matrix components, immune cells, and various secreted factors that collectively create a resistance-promoting niche [17] [18].

Cancer-Associated Fibroblasts and Metabolic Reprogramming

Cancer-associated fibroblasts represent one of the most significant microenvironmental contributors to tamoxifen resistance. These activated fibroblasts induce resistance through metabolic reprogramming of cancer cells, providing high-energy mitochondrial fuels that enable cells to survive tamoxifen treatment [19]. Co-culture experiments demonstrate that cancer-associated fibroblasts reduce tamoxifen-induced apoptosis by 4.4-fold compared to cancer cells cultured alone [19].

The mechanism involves the secretion of lactate and ketone bodies by cancer-associated fibroblasts, which serve as alternative energy sources for cancer cells [19]. Treatment of cancer cells with these metabolic fuels alone is sufficient to confer tamoxifen resistance, mimicking the effects of fibroblast co-culture [19]. This metabolic reprogramming enhances mitochondrial activity and reduces apoptotic responses to tamoxifen, enabling cancer cell survival despite drug treatment [19].

CD63-Positive Cancer-Associated Fibroblasts

Single-cell RNA sequencing has identified a distinct subset of cancer-associated fibroblasts characterized by high CD63 expression that specifically promotes tamoxifen resistance [18]. These CD63-positive cancer-associated fibroblasts secrete exosomes enriched in microRNA-22, which targets estrogen receptor alpha and phosphatase and tensin homolog for degradation [18] [20].

The packaging of microRNA-22 into exosomes is mediated by serine/arginine-rich splicing factor 1, while CD63 expression induces signal transducer and activator of transcription 3 activation to maintain the phenotype and function of these specialized fibroblasts [18]. Clinical analysis revealed that microRNA-22 expression is significantly higher in recurrent lesions compared to primary tumors from patients receiving tamoxifen therapy [18].

Pharmacological blockade of CD63-positive cancer-associated fibroblasts using CD63-neutralizing antibodies or competitive endogenous RNA sponge nanoparticles effectively enhances tamoxifen sensitivity in preclinical models [18]. These findings identify CD63-positive cancer-associated fibroblasts as a novel therapeutic target for overcoming tamoxifen resistance [18].

Extracellular Matrix Components

Extracellular matrix components significantly contribute to tamoxifen resistance through integrin-mediated signaling pathways. Fibronectin, a key matrix component, confers tamoxifen resistance through interaction with β1 integrin and subsequent activation of phosphatidylinositol 3-kinase/protein kinase B and mitogen-activated protein kinase/extracellular signal-regulated kinase pathways [17]. This resistance can be reversed by blocking β1 integrin, demonstrating the therapeutic potential of targeting matrix-cell interactions [17].

Collagen type XI alpha 1 represents another critical matrix component that promotes tamoxifen resistance. High collagen type XI alpha 1 expression is associated with poor therapeutic response and prognosis in breast cancer patients treated with tamoxifen [21]. Functional studies demonstrate that collagen type XI alpha 1 overexpression enhances tamoxifen resistance by upregulating estrogen receptor alpha expression and its downstream target genes [21].

Cytokine Signaling Networks

Interleukin-6 secretion by cancer-associated fibroblasts represents a major mechanism of tamoxifen resistance. Interleukin-6 activates the Janus kinase/signal transducer and activator of transcription 3 pathway, leading to nuclear factor-kappa B activation and enhanced cell survival [22]. This cytokine-mediated resistance can be overcome by inhibiting proteasome activity, interleukin-6 activity, or downstream signaling pathways [22].

The clinical relevance of interleukin-6 signaling is supported by in vivo xenograft experiments showing that tumor growth is more rapid when cancer cells are mixed with cancer-associated fibroblasts compared to normal fibroblasts [22]. Importantly, tamoxifen treatment effectively inhibits tumor growth only when cancer cells are mixed with normal fibroblasts, but not when mixed with cancer-associated fibroblasts [22].

Soluble Stromal Factors

Soluble factors produced by cancer-associated fibroblasts protect cancer cells from tamoxifen-induced cell death through mechanisms involving epidermal growth factor receptor and matrix metalloproteinases upstream of phosphatidylinositol 3-kinase/protein kinase B [17]. These soluble factors lead to phosphorylation of estrogen receptor alpha at serine-118, suggesting that stromal factors can modulate estrogen receptor activity and contribute to resistance [17].

The specificity of this mechanism is demonstrated by the ability of growth factor receptor kinase inhibitors to restore tamoxifen sensitivity when combined with tamoxifen treatment [17]. This finding suggests that combination therapies targeting both estrogen receptor and growth factor signaling pathways may be effective in overcoming microenvironment-mediated resistance [17].

Immune Cell Contributions

The immune microenvironment also contributes to tamoxifen resistance through various mechanisms. Tamoxifen treatment induces the expression of interferon-related genes in both normal mammary epithelial cells and cancer cells [23]. This immune response activation includes upregulation of interferon-inducible genes such as interferon-inducible transmembrane protein 1, interferon-induced protein with tetratricopeptide repeats 1, and interferon alpha 1 [23].

The differential expression of interferon-regulated genes in tamoxifen-resistant cells suggests that immune signaling pathways play important roles in determining treatment response [23]. The Janus kinase/signal transducer and activator of transcription pathway, which is central to interferon signaling, shows substantial variation among breast tumors and may represent an important determinant of tamoxifen sensitivity [23].

Non-Coding RNA Regulatory Networks

Non-coding RNAs, including microRNAs and long non-coding RNAs, represent critical regulators of tamoxifen resistance through their ability to modulate gene expression post-transcriptionally. These regulatory molecules form complex networks that control estrogen receptor expression, cell cycle progression, apoptosis, and other key processes involved in drug response [24] [25].

MicroRNA-Mediated Resistance Mechanisms

MicroRNA-221 and microRNA-222 represent two of the most significant microRNAs involved in tamoxifen resistance. These microRNAs are upregulated in tamoxifen-resistant breast cancer cells and target both p27 and estrogen receptor alpha for degradation [25]. The loss of p27, a key cell cycle inhibitor, promotes cell cycle progression and reduces tamoxifen-induced growth arrest [25].

The clinical significance of microRNA-221/222 is demonstrated by their elevated expression in human epidermal growth factor receptor 2-positive primary breast cancers, which are known to be resistant to endocrine therapy [25]. Furthermore, tamoxifen-resistant cells can secrete exosomes containing microRNA-221/222, which transfer resistance to sensitive cells by reducing target gene expression [26]. This mechanism of resistance transfer highlights the potential for microRNAs to spread resistance throughout tumor cell populations [26].

MicroRNA-320a represents a tumor suppressor microRNA that is downregulated in tamoxifen-resistant cells. Loss of microRNA-320a expression removes inhibitory regulation of cyclic adenosine monophosphate-regulated phosphoprotein 19 and estrogen-related receptor gamma, leading to enhanced expression of c-Myc and Cyclin D1 [27]. Restoration of microRNA-320a expression is sufficient to re-sensitize resistant cells to tamoxifen, demonstrating its therapeutic potential [27].

The regulation of microRNA-320a involves hormonal control, with progesterone promoting its expression by repressing c-Myc, while estrogen exerts the opposite effect [27]. This hormonal regulation provides insight into the complex interplay between different signaling pathways in determining tamoxifen sensitivity [27].

Long Non-Coding RNA Networks

Long non-coding RNAs represent another major class of regulatory molecules involved in tamoxifen resistance. These transcripts, typically longer than 200 nucleotides, regulate gene expression through various mechanisms including chromatin modification, transcriptional regulation, and competitive endogenous RNA networks [24] [28].

Long non-coding RNA DILA1 (Cyclin D1-Interacting Long noncoding RNA 1) is significantly upregulated in tamoxifen-resistant cells and directly interacts with Cyclin D1 to prevent its degradation [29]. This interaction stabilizes Cyclin D1 protein levels, promoting cell cycle progression and reducing sensitivity to tamoxifen-induced growth arrest [29]. RNA immunoprecipitation sequencing identified DILA1 as one of 51 long non-coding RNAs that specifically bind to Cyclin D1, with functional validation demonstrating that DILA1 knockdown reverses tamoxifen resistance [29].

Long non-coding RNA H19 promotes tamoxifen resistance through regulation of autophagy. H19 is upregulated in tamoxifen-resistant cells and enhances autophagy by regulating Beclin-1 expression [28]. Downregulation of H19 inhibits autophagy and reverses tamoxifen resistance, suggesting that autophagy represents a survival mechanism that enables cells to withstand drug treatment [28].

Competitive Endogenous RNA Networks

Long non-coding RNAs function as competitive endogenous RNAs by sequestering microRNAs and preventing their interaction with target messenger RNAs. Long non-coding RNA HOTAIR enhances tamoxifen resistance by regulating estrogen receptor signaling at the transcriptional level [28]. HOTAIR is upregulated in tamoxifen-resistant cells and contributes to enhanced estrogen receptor signaling even in the absence of estrogen [28].

Long non-coding RNA UCA1 (Urothelial carcinoma-associated 1) promotes tamoxifen resistance through regulation of the enhancer of zeste homolog 2/p21 axis and the phosphatidylinositol 3-kinase/protein kinase B/mammalian target of rapamycin signaling pathway [28]. UCA1 is significantly increased in exosomes released from tamoxifen-resistant cells compared to sensitive cells, suggesting that it may contribute to resistance transfer between cells [28].

Epigenetic Regulation of Non-Coding RNAs

The expression of non-coding RNAs involved in tamoxifen resistance is itself subject to epigenetic regulation. DNA methylation patterns affect the expression of multiple microRNAs in tamoxifen-resistant cells, creating complex regulatory networks that maintain the resistant phenotype [24]. For example, hypermethylation of microRNA gene promoters can silence tumor suppressor microRNAs, while hypomethylation can activate oncogenic microRNAs [24].

The therapeutic implications of these epigenetic-non-coding RNA networks are significant, as they suggest that combination therapies targeting both epigenetic mechanisms and non-coding RNA functions may be more effective than single-agent approaches [24]. The reversible nature of epigenetic modifications makes these networks particularly attractive targets for therapeutic intervention [24].

Exosome-Mediated Non-Coding RNA Transfer

Exosomes represent a critical mechanism for the transfer of non-coding RNAs between cells within the tumor microenvironment. Tamoxifen-resistant cells secrete exosomes enriched in resistance-promoting microRNAs and long non-coding RNAs, which can convert sensitive cells to a resistant phenotype [28]. This mechanism of resistance transfer has important implications for understanding how resistance spreads within tumor populations and for developing therapeutic strategies to prevent resistance development [28].

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

LogP

7.1

Appearance

Melting Point

MP: 72-74 °C from methanol. /Cis-Form base/

MP: 126-128 °C; C32-H37-N-08; ICI-47699 /Cis-Form citrate/

97 °C

UNII

Related CAS

GHS Hazard Statements

H302 (70%): Harmful if swallowed [Warning Acute toxicity, oral];

H350 (100%): May cause cancer [Danger Carcinogenicity];

H360 (100%): May damage fertility or the unborn child [Danger Reproductive toxicity];

H362 (60%): May cause harm to breast-fed children [Reproductive toxicity, effects on or via lactation];

H372 (40%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];

H400 (40%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410 (40%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

FDA Label

Tamoxifen is a selective estrogen receptor modulator (SERM) medication used to treat breast cancer in men and women and as a prophylactic agent against breast cancer in women. The drug was first synthesized in 1962 and initially intended to be a birth control drug, but while it failed for that indication, it has become a very successful anti-cancer medication. Specifically, it is indicated for the treatment of breast cancer in a variety of settings. It should be noted that evidence suggests that patients with estrogen receptor-positive tumors are more likely to benefit from tamoxifen. Tamoxifen also has many off-labeled uses and may require additional data.

Livertox Summary

Drug Classes

Antineoplastic Agents

Therapeutic Uses

Antiestrogen; antineoplastic (hormonal).

Tamoxifen is indicated for adjuvant treatment of axillary nodenegative breast cancer in women following total mastectomy or segmental mastectomy, axillary dissection, and breast irradiation. Data are insufficient to predict which women are most likely to benefit and to determine if tamoxifen provides any benefit in women with tumors of less than 1 cm. Tamoxifen is /also/ indicated for adjuvant treatment of axillary node-positive breast cancer in postmenopausal women following total mastectomy or segmental mastectomy, axillary dissection, and breast irradiation. In some tamoxifen adjuvant studies, most of the benefit to date has been in the subgroup with four or more positive axillary nodes. /Include in US product label/

Tamoxifen is indicated to reduce the risk of developing breast cancer in women who have been determined to be at high risk for developing this cancer. A woman is considered to be at high risk if she is at least 35 years of age and has a 5-year predicted risk of developing breast cancer greater than or equal to 1.67%. /Included in US product label/

For more Therapeutic Uses (Complete) data for TAMOXIFEN (8 total), please visit the HSDB record page.

Pharmacology

Tamoxifen is an antineoplastic nonsteroidal selective estrogen receptor modulator (SERM). Tamoxifen competitively inhibits the binding of estradiol to estrogen receptors, thereby preventing the receptor from binding to the estrogen-response element on DNA. The result is a reduction in DNA synthesis and cellular response to estrogen. In addition, tamoxifen up-regulates the production of transforming growth factor B (TGFb), a factor that inhibits tumor cell growth, and down-regulates insulin-like growth factor 1 (IGF-1), a factor that stimulates breast cancer cell growth.

MeSH Pharmacological Classification

ATC Code

L02 - Endocrine therapy

L02B - Hormone antagonists and related agents

L02BA - Anti-estrogens

L02BA01 - Tamoxifen

Mechanism of Action

Tamoxifen is a nonsteroidal agent with potent antiestrogenic properties. The antiestrogen effects may be related to tamoxifen's ability to compete with estrogen for binding sites in target tissues such as breast. Tamoxifen competes with estradiol for estrogen receptor protein in cytosols derived from human breast adenocarcinomas. Tamoxifen has been shown to inhibit the induction of rat mammary carcinoma induced by dimethylbenzanthracene (DMBA) and causes the regression of already established DMBA-induced tumors. Tamoxifen appears to exert its antitumor effects by binding the estrogen receptors in this rat model.

Tamoxifen may induce ovulation in anovulatory women, stimulating release of gonadotropin-releasing hormone from the hypothalamus, which in turn stimulates release of pituitary gonadotropins. In oligospermic males, tamoxifen increases serum concentrations of luteinizing hormone (LH), follicle-stimulating hormone (FSH), testosterone, and estrogen.

Tamoxifen is an antiestrogen frequently used in the treatment of breast cancer and is currently being assessed as a prophylactic for those at high risk of developing tumors. We have found that tamoxifen and its derivatives are high-affinity blockers of specific chloride channels. This blockade appears to be independent of the interaction of tamoxifen with the estrogen receptor and therefore reflects an alternative cellular target. One of the clinical side effects of tamoxifen is impaired vision and cataract. Chloride channels in the lens of the eye were shown to be essential for maintaining normal lens hydration and transmittance. These channels were blocked by tamoxifen and, in organ culture, tamoxifen led to lens opacity associated with cataracts at clinically relevant concentrations. These data suggest a molecular mechanism by which tamoxifen can cause cataract formation and have implications for the clinical use of tamoxifen and related antiestrogens.

KEGG Target based Classification of Drugs

Estrogen like receptors

Estrogen receptor

NR3A (ESR) [HSA:2099 2100] [KO:K08550 K08551]

Vapor Pressure

Pictograms

Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

Tamoxifen is mainly eliminated in the feces. Animal studies have shown 75% of radiolabelled tamoxifen recovered in the feces, with negligible collection from urine. However, 1 human study showed 26.7% recovery in the urine and 24.7% in the feces.

The volume of distribution of tamoxifen is approximately 50-60L/kg.

The clearance of tamoxifen was 189mL/min in a study of six postmenopausal women.

Tamoxifen appears to be absorbed slowly following oral administration, with peak serum concentrations generally occurring about 3-6 hours after a single dose. The extent of absorption in humans has not been adequately determined, but limited data from animal studies suggest that the drug is well absorbed. Data from animal studies also suggest that tamoxifen and/or its metabolites undergo extensive enterohepatic circulation.

Following oral administration, peak serum tamoxifen concentrations average about 17 ng/mL after a single 10-mg dose, about 40 ng/mL after a single 20-mg dose, and 65-70 ng/mL after a single 40-mg dose; however, there is considerable interindividual variation in serum tamoxifen concentrations attained after single doses and at steady state with continuous dosing.

Following a single oral dose of tamoxifen, peak serum concentrations of N-desmethyltamoxifen, the major metabolite of the drug, generally range from about 15-50% those of unchanged tamoxifen; however, with continuous dosing, steady-state serum concentrations of N-desmethyltamoxifen generally range from about 1-2 times those of unchanged tamoxifen. Following continuous administration in patients receiving oral tamoxifen 10 mg twice daily for 3 months, steady-state plasma concentrations of tamoxifen and N-desmethyltamoxifen average about 120 ng/mL (range: 67-183 ng/mL) and 336 ng/mL (range: 148-654 ng/mL), respectively.

Steady-state serum concentrations of tamoxifen are generally attained after 3-4 weeks of continuous dosing, while those of N-desmethyltamoxifen are generally attained after 3-8 weeks of continuous dosing. Steady-state serum concentrations can be attained more rapidly with a loading-dose regimen, but there is no therapeutic advantage with such a regimen.

For more Absorption, Distribution and Excretion (Complete) data for TAMOXIFEN (9 total), please visit the HSDB record page.

Metabolism Metabolites

Tamoxifen is extensively metabolized after oral administration. N-desmethyl tamoxifen is the major metabolite found in plasma. N-desmethyl tamoxifen activity is similar to tamoxifen. 4-Hydroxytamoxifen and a side chain primary alcohol derivative of tamoxifen have been identified as minor metabolites in plasma. Tamoxifen is a substrate of cytochrome P450 CYP3A, CYP2C9 and CYP2D6, and an inhibitor of P-glycoprotein.

Tamoxifen is rapidly and extensively metabolized, principally by demethylation and to a small degree by subsequent deamination and also by hydroxylation. Initial studies suggested that 4-hydroxytamoxifen (metabolite B) was the major metabolite of the drug, but subsequent studies using improved assay methodologies have shown that 4-hydroxytamoxifen is a minor metabolite and that the major metabolite is N-desmethyltamoxifen (metabolite X). The biologic activity of N-desmethyltamoxifen appears to be similar to that of tamoxifen. N-Desmethyltamoxifen undergoes demethylation to form N,N-desdimethyltamoxifen (metabolite Z) which undergoes subsequent deamination to form the primary alcohol metabolite (metabolite Y). Both 4-hydroxytamoxifen and a side chain primary alcohol derivative of tamoxifen have been identified as minor metabolites in plasma. 3,4-Dihydroxytamoxifen and an unidentified metabolite (metabolite E) also have been detected in plasma in small amounts. With continuous administration of tamoxifen, serum concentrations of N-desmethyltamoxifen are generally about 1-2 times those of unchanged tamoxifen, while those of N,N-desdimethyltamoxifen are about 20-40% those of unchanged tamoxifen and those of the primary alcohol metabolite are about 5-25% those of unchanged tamoxifen; concentrations of the hydroxylated metabolites and metabolite E appear to be less than 5% of those of unchanged tamoxifen.

Several metabolites of tamoxifen, including 4-hydroxy-N-desmethyltamoxifen, 4-hydroxytamoxifen, N-desmethyltamoxifen, the primary alcohol, and N-desdimethyltamoxifen were identified and their concn determined in fluids and feces from patients receiving chronic tamoxifen treatment. The biological samples investigated were serum, pleural, pericardial and peritoneal effusions, cerebrospinal fluid, saliva, bile, feces, and urine. In serum, tamoxifen itself, and the metabolites N-desmethyltamoxifen and N-desdimethyltamoxifen were the prevailing species, but significant amounts of the metabolites the primary alcohol, 4-hydroxytamoxifen, 4-hydroxy-N-desmethyltamoxifen were also detected. About 3 hr after drug intake tamoxifen as well as, N-desmethyltamoxifen, an N-desdimethyltamoxifen) showed a peak in serum. This may be explained by efficient metabolism of the metabolite precursor before being distributed to peripheral compartments. Upon drug withdrawal all metabolites showed first-order elimination curves which paralleled that of tamoxifen suggesting that their rate of elimination exceeded that of tamoxifen and that the serum levels are production rate limited. The protein binding of tamoxifen and its major serum metabolites (the primary alcohol, N-desmethyltamoxifen, N-desdimethyltamoxifen) was determined and found to be higher than 98%. Albumin was the predominant carrier for tamoxifen in human plasma. The concn of tamoxifen and its metabolites in pleural, pericardial, and peritoneal effusions equalled those detected in serum, corresponding to an effusion/serum ratio between 0.2 and 1. Only trace amounts of tamoxifen and metabolite N-desmethyltamoxifen were detected in cerebrospinal fluid (CSF/serum ratio less than 0.02). In saliva, concn of tamoxifen and N-desmethyltamoxifen exceeded the amounts of free drug in serum, suggesting active transport or trapping of these compounds in the salivary gland. Bile and urine were rich in the hydroxylated, conjugated metabolites (the primary alcohol, 4-hydroxytamoxifen, 4-hydroxy-N-desmethyltamoxifen, whereas in feces unconjugated metabolite B and tamoxifen were the predominating species.

The amount of tamoxifen, N-desmethyltamoxifen (metabolite X), N-desdimethyltamoxifen (metabolite Z), and hydroxylated metabolites (trans-1(4-beta-hydroxyethoxyphenyl)-1,2-diphenylbut-1-ene, 4-hydroxytamoxifen and 4-hydroxy-N-desmethyltamoxifen) were determined in brain metastases from breast cancer patients and in the surrounding brain tissues. Specimens were collected from the breast cancer patients who received tamoxifen for 7-180 days and with the last dose taken within 28 hr before surgical removal of the tumour. The concn of tamoxifen and its metabolites were up to 46 fold higher in the brain metastatic tumour and brain tissue than in serum. Metabolite N-desmethyltamoxifen was the most abundant species followed by tamoxifen and metabolite N-desdimethyltamoxifen. Small but significant amounts of the hydroxylated metabolites, trans-1(4-beta-hydroxyethoxyphenyl)-1,2-diphenylbut-1-ene, 4-hydroxytamoxifen and 4-hydroxy-N-desmethyltamoxifen were detected in most specimens. The ratios between the concn of tamoxifen and various metabolites were similar in tumour, brain and serum. This is the first report on the distribution of tamoxifen and metabolites into human brain and brain tumour, and the data form a basis for further investigation into the therapeutic effects of tamoxifen on brain metastases from breast cancer.

Tamoxifen has known human metabolites that include 4-Hydroxytamoxifen, alpha-Hydroxytamoxifen, Tamoxifen N-glucuronide, 3-Hydroxytamoxifen, N-Desmethyltamoxifen, and 4'-Hydroxytamoxifen.

Associated Chemicals

cis-Tamoxifen;13002-65-8

Wikipedia

Drug Warnings

There are recent reports of postmenopausal bleeding from endometrial polyps in women receiving tamoxifen therapy for breast cancer. /The authors/ describe four additional patients who presented with vaginal bleeding, and emphasize the pathology. These polyps demonstrated cystically dilated glands in all cases and stromal decidualization in two; in one instance, metastatic breast carcinoma was present in the polyp. The mechanisms by which tamoxifen may affect the development of these polyps are discussed.

This case report serves to emphasize two important features of metastatic breast carcinoma. First, that tamoxifen-induced flare, although a rare and self-limiting phenomenon, may be fatal and must thus be recognized and treated promptly. Secondly, those patients presenting with hypercalcaemia, as part of tamoxifen-induced tumour flare, invariably have metastatic disease but they may enjoy a durable prognosis if this is confined to the skeleton.

The fourth case of heterologous mesodermal tumour of the uterine corpus, that developed, years following tamoxifen therapy for breast cancer in a postmenopausal woman with no previous pelvic irradiation, is presented with coincidental endometriosis and endometrial intraepithelial carcinoma.

For more Drug Warnings (Complete) data for TAMOXIFEN (42 total), please visit the HSDB record page.

Biological Half Life

Limited data suggest that tamoxifen has a distribution half-life of 7-14 hours and an elimination half-life of about 5-7 days (range: 3-21 days). The elimination half-life of N-desmethyltamoxifen, the major metabolite, is estimated to be 9-14 days.

Use Classification

Methods of Manufacturing

Analytic Laboratory Methods

Analyte: tamoxifen citrate; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards /tamoxifen citrate/

Analyte: tamoxifen citrate; matrix: chemical purity; procedure: dissolution in glacial acetic acid; potentiometric titration with perchloric acid using a glass indicator electrode and a silver-silver chloride reference electrode /tamoxifen citrate/

Analyte: tamoxifen citrate; matrix: pharmaceutical preparation (tablet); procedure: ultraviolet absorption spectrophotometry with comparison to standards (chemical identification) /tamoxifen citrate/

For more Analytic Laboratory Methods (Complete) data for TAMOXIFEN (17 total), please visit the HSDB record page.

Storage Conditions

Interactions

Concomitant use coumarin-derivatived anticoagulants, may result in significant increase in anticoagulant effect; use is contraindicated in women for reducing the risk of breast cancer in high-risk women and women with ductal carcinoma in situ (DCIS).

Concomitant use of bromocriptine may increase serum levels of tamoxifen and N-desmethyl tamoxifen.

Concomitant use of cytotoxic agents may result in increased risk of thromboembolic events.

For more Interactions (Complete) data for TAMOXIFEN (12 total), please visit the HSDB record page.

Dates

2. Partridge AH, Wang PS, Winer EP, Avorn J. Nonadherence to adjuvant tamoxifen therapy in women with primary breast cancer. Journal of Clinical Oncology. 2003 Feb 15;21(4):602-6.

3. Stearns V, Johnson MD, Rae JM, Morocho A, Novielli A, Bhargava P, Hayes DF, Desta Z, Flockhart DA. Active tamoxifen metabolite plasma concentrations after coadministration of tamoxifen and the selective serotonin reuptake inhibitor paroxetine. Journal of the National Cancer Institute. 2003 Dec 3;95(23):1758-64.

Explore Compound Types